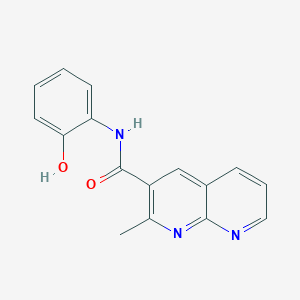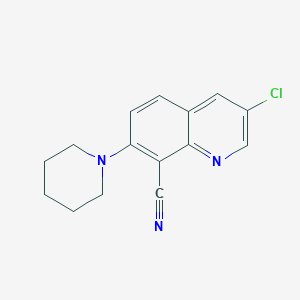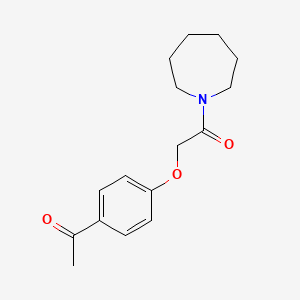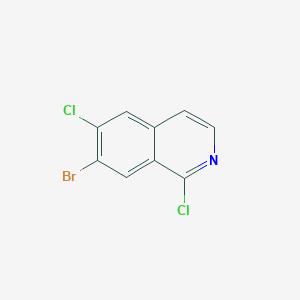
1-(Benzenesulfonyl)-1H-indol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfonyl)-1H-indol-4-ol is a compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the phenylsulfonyl group in this compound enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
The synthesis of 1-(Phenylsulfonyl)-1H-indol-4-ol can be achieved through several synthetic routes. One common method involves the reaction of indole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(Phenylsulfonyl)-1H-indol-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfoxides or sulfides.
Substitution: Electrophilic substitution reactions are common for indole derivatives. For example, halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonyl)-1H-indol-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of 1-(Phenylsulfonyl)-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulfonyl)-1H-indol-4-ol can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)indole: This compound lacks the hydroxyl group at the 4-position, which can affect its reactivity and biological activity.
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid: The presence of a carboxylic acid group at the 2-position introduces additional reactivity and potential for different applications.
The uniqueness of 1-(Phenylsulfonyl)-1H-indol-4-ol lies in its specific structure, which combines the indole core with a phenylsulfonyl group and a hydroxyl group at the 4-position. This combination of functional groups contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
95969-13-4 |
|---|---|
Molekularformel |
C14H11NO3S |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)indol-4-ol |
InChI |
InChI=1S/C14H11NO3S/c16-14-8-4-7-13-12(14)9-10-15(13)19(17,18)11-5-2-1-3-6-11/h1-10,16H |
InChI-Schlüssel |
DNLPSEIGBVKEAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)
![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)




![6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione](/img/structure/B11846724.png)





![5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11846755.png)

